![molecular formula C21H20N2O2S B2569398 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-94-5](/img/no-structure.png)
2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, also known as IMPT, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinases, topoisomerases, and histone deacetylases. In inflammation, this compound has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of inflammatory genes. In neurodegenerative disorders, this compound has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, reduce the expression of anti-apoptotic proteins, and inhibit the migration and invasion of cancer cells. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In neurodegenerative disorders, this compound has been shown to modulate the activity of various neurotransmitters, and reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several advantages for lab experiments, including its high potency and selectivity, and its ability to inhibit multiple targets. However, there are also limitations associated with the use of this compound in lab experiments. One limitation is the lack of information on its pharmacokinetic and pharmacodynamic properties. Another limitation is the need for further studies to determine the optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research on 2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to study its pharmacokinetic and pharmacodynamic properties to optimize its dosage and administration route. Additionally, there is a need for further studies to elucidate its mechanism of action and identify its molecular targets. Finally, the development of novel derivatives of this compound with improved potency and selectivity is an area of interest for future research.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in various diseases. Its synthesis method has been reported in scientific journals, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 4-isopropylphenyl acetic acid with 2-amino-4-methoxy-6-methylpyrimidine, followed by cyclization with sulfur and oxygen to form the chromenopyrimidine ring system. The final step involves the thionation of the compound to form the thione moiety. The synthesis of this compound has been reported in various scientific journals, and the compound has been obtained in good yields.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the migration and invasion of cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorder research, this compound has been studied for its potential neuroprotective effects.
Propiedades
Número CAS |
866807-94-5 |
|---|---|
Fórmula molecular |
C21H20N2O2S |
Peso molecular |
364.46 |
Nombre IUPAC |
9-methoxy-2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C21H20N2O2S/c1-12(2)13-7-9-14(10-8-13)19-22-20-16(21(26)23-19)11-15-5-4-6-17(24-3)18(15)25-20/h4-10,12H,11H2,1-3H3,(H,22,23,26) |
Clave InChI |
QXXGVSQRMDDZHY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



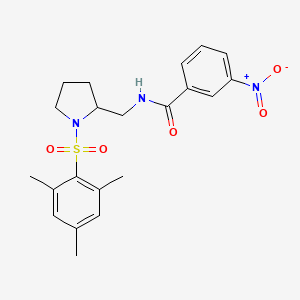
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569316.png)


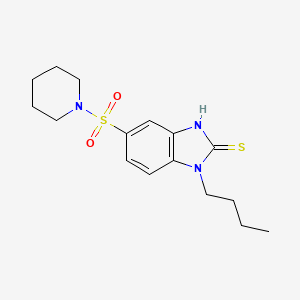
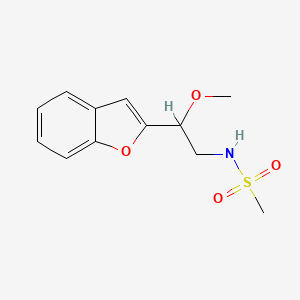
![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2569330.png)
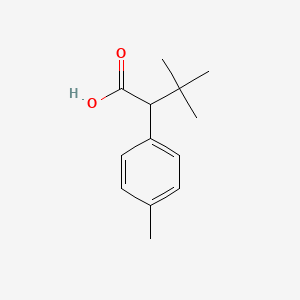
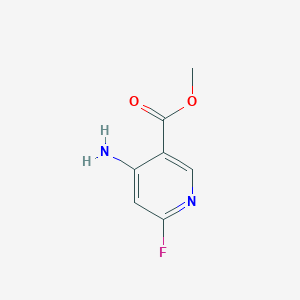
![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569334.png)
![2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole](/img/structure/B2569335.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569337.png)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide](/img/structure/B2569338.png)